

# The Impact of DDO-2213 on Histone H3K4 Methylation: A Technical Guide

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## Compound of Interest

Compound Name: DDO-2213

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## Abstract

**DDO-2213** is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).<sup>[1][2][3]</sup> This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which is a primary driver of histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription. Dysregulation of the MLL1 complex and subsequent aberrant H3K4 methylation are hallmarks of certain aggressive leukemias, particularly those with MLL1 gene rearrangements. This technical guide provides an in-depth overview of **DDO-2213**'s mechanism of action, its impact on H3K4 methylation, and the downstream cellular consequences. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this area.

## Introduction: The WDR5-MLL1 Axis in Epigenetic Regulation and Cancer

The MLL1 complex is a key epigenetic "writer" that catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 4 (H3K4me1, H3K4me2, and H3K4me3).<sup>[4]</sup> These methylation marks play a crucial role in regulating gene expression, with H3K4me3 being particularly enriched at the transcription start sites of active genes. The catalytic activity of MLL1 is critically dependent

on its interaction with the core subunit WDR5.[4][5][6] WDR5 acts as a scaffold, presenting the histone H3 tail to the MLL1 SET domain for methylation.

In MLL-rearranged leukemias, the MLL1 gene is fused to various partner genes, leading to the formation of oncogenic fusion proteins that aberrantly recruit the MLL1 complex to target genes, such as the HOXA9 and MEIS1 proto-oncogenes.[6][7] This results in their sustained overexpression, driving leukemogenesis. Therefore, disrupting the WDR5-MLL1 interaction presents a promising therapeutic strategy to inhibit the pathogenic activity of the MLL1 complex.

## DDO-2213: A Potent Inhibitor of the WDR5-MLL1 Interaction

**DDO-2213** is a novel small molecule inhibitor designed to specifically disrupt the WDR5-MLL1 protein-protein interaction.[1][2][3]

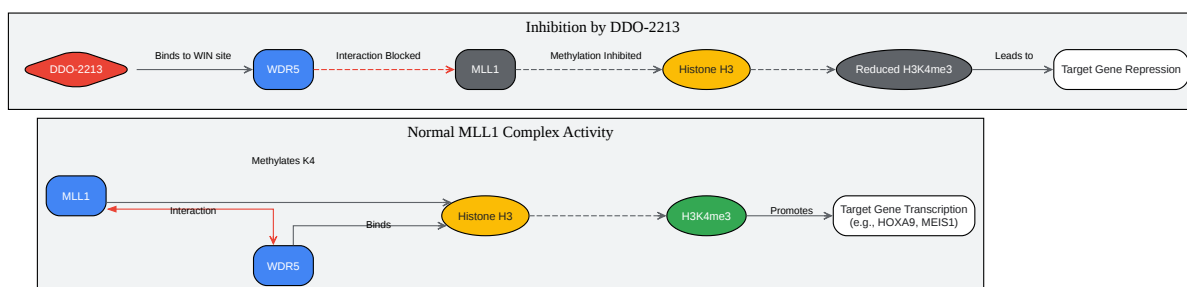
### Biochemical and Biophysical Properties

**DDO-2213** exhibits high-affinity binding to WDR5, effectively competing with the MLL1 protein for the same binding pocket.

Parameter	Value	Assay	Reference
IC50	29 nM	Competitive Fluorescence Polarization Assay	[1]
Kd	72.9 nM	Surface Plasmon Resonance	[1]

### Mechanism of Action

**DDO-2213** functions by occupying the "WIN" (WDR5-interacting) site on the WDR5 protein, a shallow groove that recognizes a conserved arginine-containing motif on MLL1.[8] By binding to this site, **DDO-2213** sterically hinders the association of MLL1 with WDR5, leading to the disassembly of the functional MLL1 core complex and a subsequent reduction in its histone methyltransferase activity.



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**Figure 1.** Mechanism of **DDO-2213** Action.

## Impact of DDO-2213 on H3K4 Methylation and Gene Expression

By inhibiting the WDR5-MLL1 interaction, **DDO-2213** leads to a significant reduction in H3K4 methylation levels at MLL1 target genes. This effect has been demonstrated for similar, well-characterized WDR5-MLL1 inhibitors.

## Quantitative Analysis of H3K4me3 Reduction

While specific ChIP-qPCR data for **DDO-2213** is not publicly available, studies on the highly similar WDR5-MLL1 inhibitor MM-102 have quantified the reduction in H3K4 methylation at key MLL1 target gene promoters in leukemia cells.

Target Gene	Cell Line	Treatment	Fold Enrichment of H3K4me3 (vs. IgG)	Percent Reduction	Reference
HOXA9	MLL-AF9 transduced bone marrow cells	DMSO (control)	~12.5	-	[7]
MM-102 (10 $\mu$ M)	~5.0	~60%	[7]		
MEIS1	MLL-AF9 transduced bone marrow cells	DMSO (control)	~8.0	-	[7]
MM-102 (10 $\mu$ M)	~3.0	~62.5%	[7]		

## Downregulation of MLL1 Target Gene Expression

The decrease in H3K4me3 at promoter regions leads to a corresponding decrease in the transcription of MLL1 target genes. Transcriptome analyses following treatment with WDR5-MLL1 inhibitors have shown significant downregulation of genes involved in leukemogenesis. [8][9]

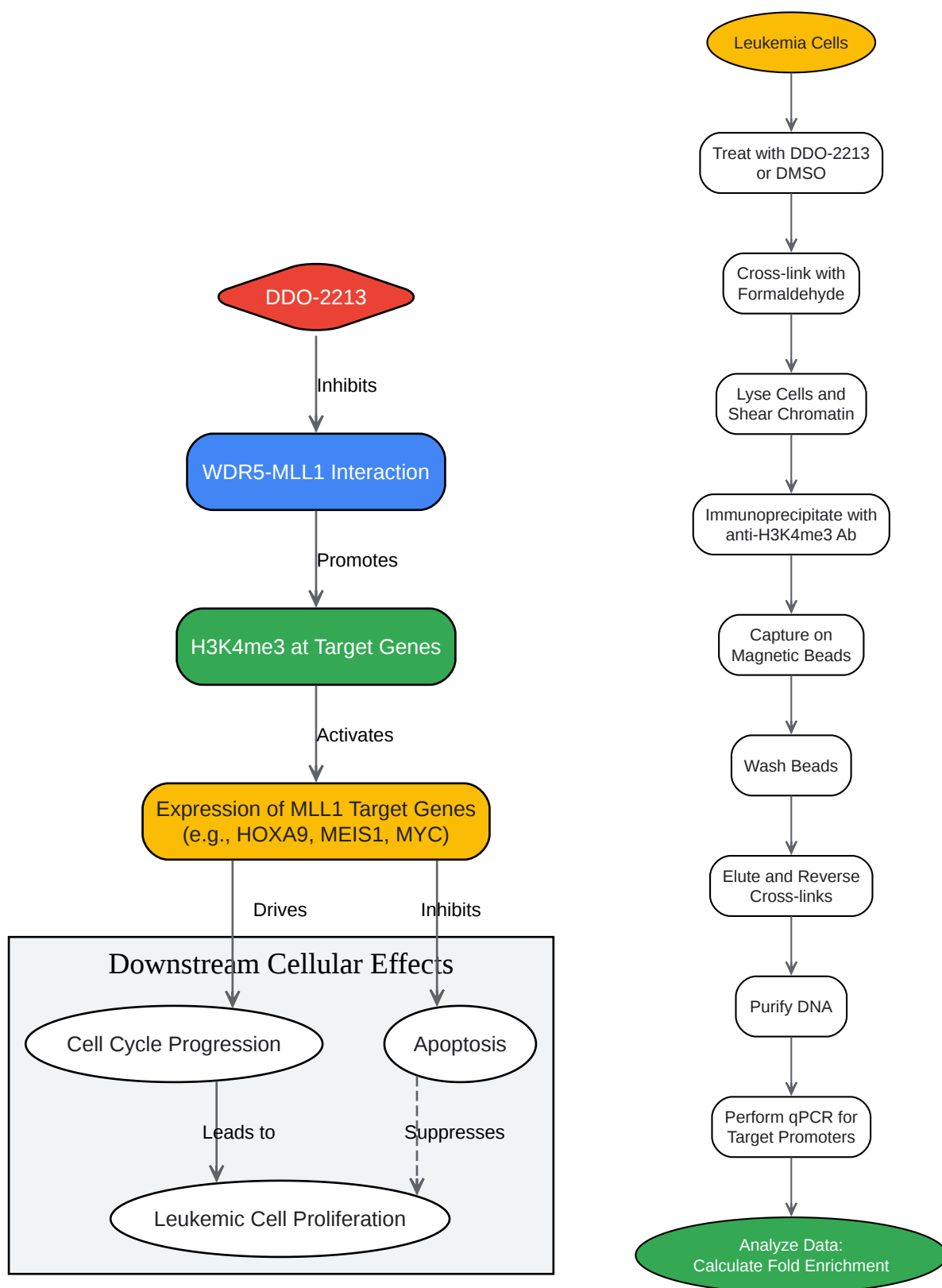
## Cellular Consequences of WDR5-MLL1 Inhibition by DDO-2213

The **DDO-2213**-mediated reduction in H3K4 methylation and subsequent alteration of gene expression manifest in several key anti-leukemic cellular phenotypes.

## Cell Cycle Arrest and Apoptosis

Inhibition of the WDR5-MLL1 interaction has been shown to induce cell cycle arrest and apoptosis in MLL-rearranged leukemia cell lines.[7][9] This is attributed to the downregulation

of critical genes that regulate cell proliferation and survival.



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## References

- 1. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Development of Inhibitors Targeting the Mixed Lineage Leukemia 1 (MLL1)-WD Repeat Domain 5 Protein (WDR5) Protein- Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 9. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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